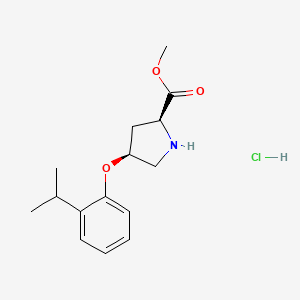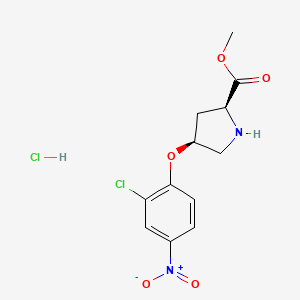![molecular formula C10H9FN2O2 B1456209 {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341975-18-5](/img/structure/B1456209.png)
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior
- The photochemical behavior of some 1,2,4-oxadiazole derivatives, including potential compounds structurally related to "{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol," has been studied, revealing that upon irradiation, these compounds undergo photoisomerization to 1,3,4-oxadiazoles or interact with solvents to form open chain products. This indicates potential applications in photochemical switches or as components in light-responsive materials (Buscemi et al., 1988); (Buscemi et al., 1990).
Crystal Packing and Non-covalent Interactions
- Studies on the crystal packing of 1,2,4-oxadiazole derivatives have highlighted the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in stabilizing their supramolecular architectures. This research is crucial for the design of materials with specific physical properties (Sharma et al., 2019).
Fluorescence Quenching and Sensing Applications
- Fluorescence studies of thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as aniline sensors, offering a pathway for the development of sensitive detection methods for aniline and similar compounds in environmental samples (Naik et al., 2018).
Antibacterial Activity
- The design and synthesis of 1,2,4-oxadiazole derivatives have shown significant antibacterial activity, suggesting their potential use in the development of new antibacterial agents. This research addresses the growing need for new drugs to combat antibiotic-resistant bacteria (Rai et al., 2010).
Theoretical Studies and Synthesis Routes
- Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the synthesis routes and stability of 1,2,4-oxadiazole derivatives. These studies are essential for understanding the reactivity and designing new compounds with desired properties (Moreno-Fuquen et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYYZOUJWLRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



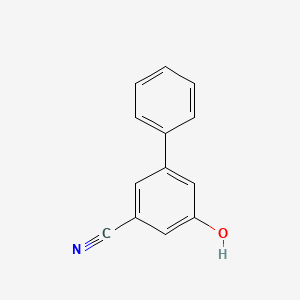
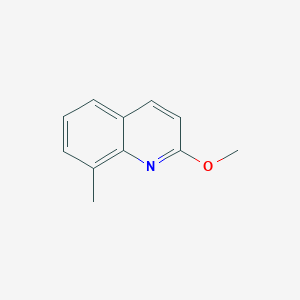
![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1456129.png)
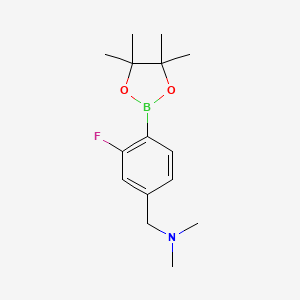
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
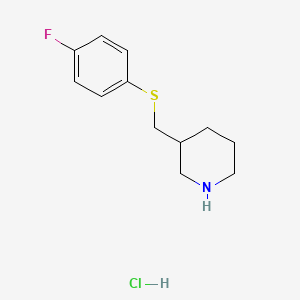
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
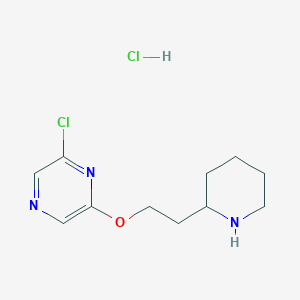
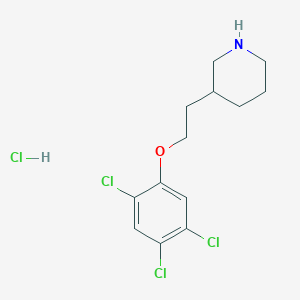
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)
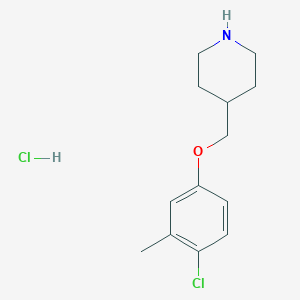
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
